molecular formula C15H15N3O3 B2437820 N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1020454-35-6

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2437820
CAS No.: 1020454-35-6
M. Wt: 285.303
InChI Key: QXXWHBPNDPFHCU-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a benzofuran moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide typically involves multi-step organic reactions

    Benzofuran Core Synthesis: The benzofuran core can be synthesized via cyclization reactions involving phenols and aldehydes under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is often synthesized through the reaction of hydrazines with 1,3-diketones or β-keto esters.

    Coupling and Functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the benzofuran ring can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxamide group can be reduced to amines under catalytic hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophiles like halogens (Br₂, Cl₂) in the presence of Lewis acids (AlCl₃).

Major Products

    Oxidation: Formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: Formation of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-amine.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore in drug design. It exhibits various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents for treating diseases such as cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives are employed in the production of dyes, pigments, and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for various functional groups, allowing the compound to inhibit or modulate the activity of target proteins. The benzofuran moiety contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-benzofuran-2-carboxamide
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-hydroxybenzofuran-2-carboxamide
  • N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-chlorobenzofuran-2-carboxamide

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-5-yl)-7-methoxybenzofuran-2-carboxamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This functional group can enhance the compound’s solubility and bioavailability, making it a promising candidate for drug development.

Properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-7-methoxy-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-9-7-13(18(2)17-9)16-15(19)12-8-10-5-4-6-11(20-3)14(10)21-12/h4-8H,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXXWHBPNDPFHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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